

# Application Notes: Detection of Serum Antistreptolysin O by Western Blot

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antilysin

Cat. No.: B15579465

[Get Quote](#)

## Introduction

Antistreptolysin O (ASO) are antibodies produced by the human immune system in response to Streptolysin O (SLO), a cytolytic toxin secreted by Group A, C, and G Streptococcus bacteria. [1][2] Measuring ASO levels in serum is a critical diagnostic marker for recent or past streptococcal infections and their complications, such as rheumatic fever and glomerulonephritis. [3][4] While nephelometry and latex agglutination are common for quantitative ASO testing, Western blotting provides a highly specific method to confirm the presence of antibodies against the SLO antigen. [4][5] This technique separates the SLO antigen by size via gel electrophoresis, transfers it to a membrane, and then uses the patient's serum as the primary antibody source to detect the ASO-SLO binding. [6][7][8]

## Principle of the Assay

The Western blot protocol for ASO detection is an indirect immunoassay. First, purified recombinant Streptolysin O (SLO) protein is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [6] The separated protein is then electrophoretically transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [8][9] The membrane is subsequently blocked to prevent non-specific binding. [10] [11] The key step involves incubating the membrane with diluted patient serum; if ASO is present, it will bind specifically to the immobilized SLO antigen. [5][12] This binding is then detected using an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) that recognizes human antibodies. [7][13][14] Finally, a chemiluminescent substrate is added, which

reacts with the enzyme to produce light, allowing for visualization of the ASO-SLO complex on an imaging system.[6][15]

## Detailed Western Blot Protocol

### 1. Antigen Preparation and SDS-PAGE

This phase involves preparing the Streptolysin O antigen and separating it based on molecular weight.

- **Antigen:** Use recombinant Streptolysin O (SLO) protein.[1][16][17] The predicted molecular weight is approximately 60-69 kDa.[16][17]
- **Sample Preparation:** Prepare the SLO antigen by diluting it in Laemmli sample buffer containing a reducing agent (e.g.,  $\beta$ -mercaptoethanol or DTT). Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.[18]
- **Gel Electrophoresis:** Load 50-100 ng of the denatured SLO protein per lane into a 10-12% polyacrylamide gel.[19] Also, load a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

### 2. Protein Transfer (Electroblotting)

This step transfers the separated proteins from the gel to a solid-phase membrane.

- **Membrane Preparation:** Use a PVDF membrane, which is recommended for its high protein retention and mechanical strength.[9] Pre-wet the PVDF membrane in 100% methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[20]
- **Transfer Sandwich Assembly:** Assemble the transfer "sandwich" consisting of a fiber pad, filter papers, the gel, the PVDF membrane, more filter paper, and another fiber pad.[9][21] Ensure no air bubbles are trapped between the gel and the membrane.
- **Electrotransfer:** Perform the transfer using a wet (tank) or semi-dry transfer system.[8] Typical conditions for a wet transfer are 100 V for 60-90 minutes at 4°C. These conditions

may require optimization based on the specific equipment and protein size.[9]

### 3. Immunodetection

This phase involves blocking, antibody incubations, and signal generation.

- **Blocking:** After transfer, wash the membrane with Tris-buffered saline containing Tween 20 (TBST).[10] To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[11][20] A common blocking buffer is 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[10]
- **Primary Antibody (Serum) Incubation:** Dilute the patient serum in the blocking buffer. A starting dilution range of 1:100 to 1:5000 is recommended and should be optimized.[12] Incubate the membrane with the diluted serum overnight at 4°C or for 1-2 hours at room temperature with agitation.[20]
- **Washing:** Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibodies.[7][20]
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated anti-human IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7][14][20] Recommended dilutions typically range from 1:2,000 to 1:200,000, depending on the supplier.[22][23]
- **Final Washing:** Repeat the washing step (three to six times for 5-10 minutes each with TBST) to remove unbound secondary antibody.[20]
- **Chemiluminescent Detection:** Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[20] Incubate the membrane in the substrate solution for 1-5 minutes.[15][20]
- **Imaging:** Remove excess substrate and capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[13][15] The presence of a band at the expected molecular weight of SLO indicates the presence of ASO in the serum.

## Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for the protocol.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Component	Concentration
SDS-PAGE Gel	Acrylamide/Bis-acrylamide	10-12%
Transfer Buffer	Tris, Glycine, Methanol	25 mM, 192 mM, 20% (v/v)
TBST (Wash Buffer)	Tris, NaCl, Tween 20	50 mM Tris, 150 mM NaCl, 0.1% (v/v), pH 7.6
Blocking Buffer	Non-fat Dry Milk or BSA in TBST	5% (w/v) or 3-5% (w/v)

Table 2: Experimental Conditions and Durations

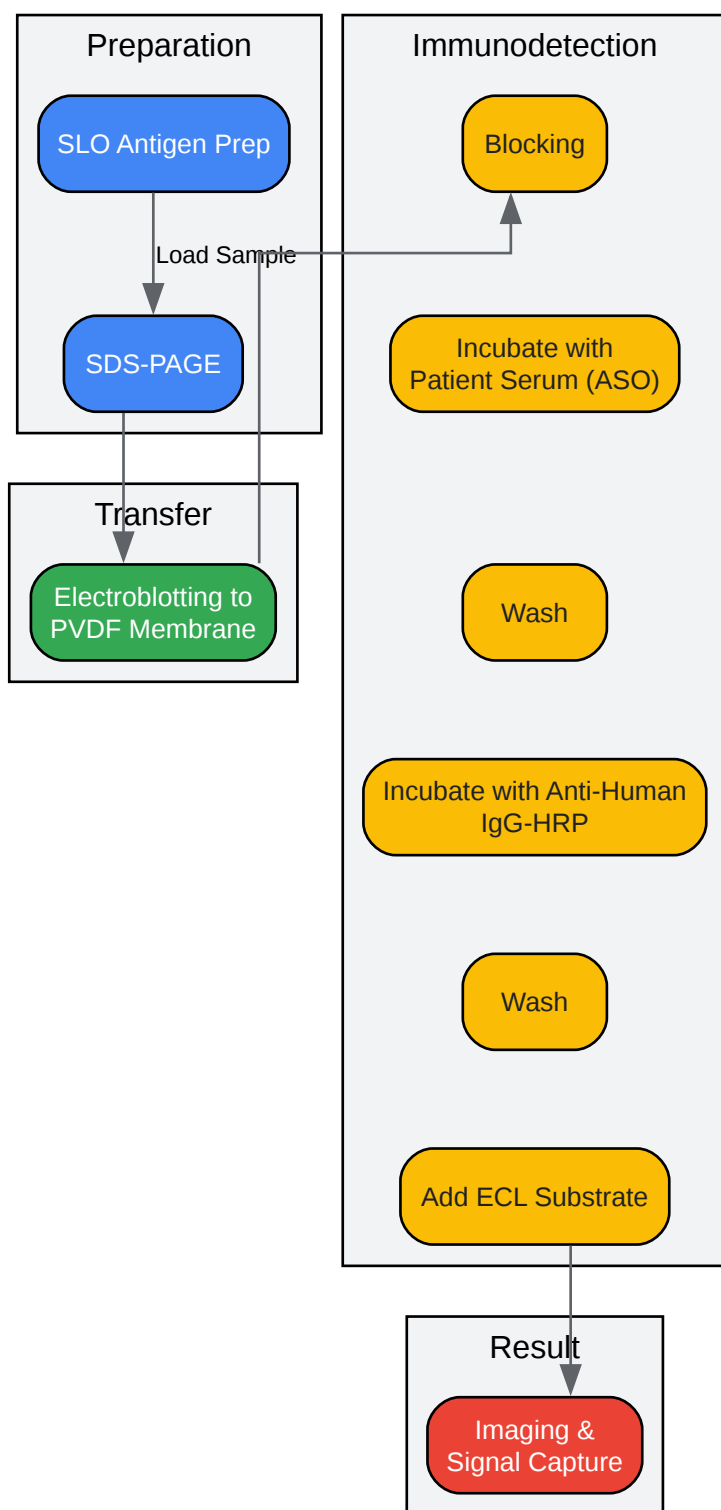
Step	Parameter	Value/Duration	Temperature
Protein Denaturation	Incubation Time	5-10 minutes	95-100°C
Protein Transfer (Wet)	Voltage & Duration	100 V for 60-90 minutes	4°C
Blocking	Incubation Time	1 hour	Room Temperature
Primary Antibody Incubation	Incubation Time	1-2 hours or Overnight	Room Temp. or 4°C
Secondary Antibody Incubation	Incubation Time	1 hour	Room Temperature
Chemiluminescence	Substrate Incubation	1-5 minutes	Room Temperature

Table 3: Antibody Dilutions

Antibody	Type	Source	Recommended Dilution Range
Primary Antibody	Antistreptolysin O (ASO)	Patient Serum	1:100 – 1:5000
Secondary Antibody	Anti-Human IgG (H+L), HRP Conjugate	Goat or other non-human species	1:2,000 – 1:200,000[23]

## Visualizations

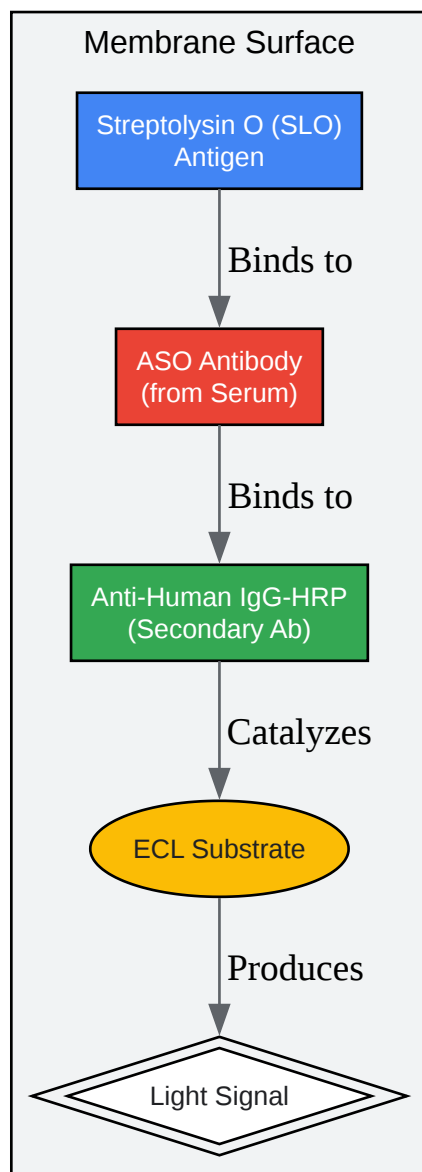
Diagram 1: Western Blot Workflow for ASO Detection



[Click to download full resolution via product page](#)

Caption: Workflow diagram illustrating the major steps of the Western blot protocol for ASO detection.

Diagram 2: Principle of ASO Detection on the Membrane



[Click to download full resolution via product page](#)

Caption: Diagram showing the molecular interactions for the detection of Antistreptolysin O (ASO).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bio-rad-antibodies.com](https://www.bio-rad-antibodies.com) [[bio-rad-antibodies.com](https://www.bio-rad-antibodies.com)]
- 2. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]
- 3. Antistreptolysin O Titer: Reference Range, Interpretation, Collection and Panels [[emedicine.medscape.com](https://www.emedicine.medscape.com)]
- 4. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 5. Simple Western Streamlines Serum Antibody Analysis | Bio-Techne [[bio-technique.com](https://www.bio-technique.com)]
- 6. [spb.dia-m.ru](https://spb.dia-m.ru) [[spb.dia-m.ru](https://spb.dia-m.ru)]
- 7. [licorbio.com](https://www.licorbio.com) [[licorbio.com](https://www.licorbio.com)]
- 8. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [[thermofisher.com](https://www.thermofisher.com)]
- 9. [antibody-creativebiolabs.com](https://antibody-creativebiolabs.com) [[antibody-creativebiolabs.com](https://antibody-creativebiolabs.com)]
- 10. Western blot blocking: Best practices | Abcam [[abcam.com](https://www.abcam.com)]
- 11. [biocompare.com](https://www.biocompare.com) [[biocompare.com](https://www.biocompare.com)]
- 12. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 13. [azurebiosystems.com](https://www.azurebiosystems.com) [[azurebiosystems.com](https://www.azurebiosystems.com)]
- 14. [biocompare.com](https://www.biocompare.com) [[biocompare.com](https://www.biocompare.com)]
- 15. [azurebiosystems.com](https://www.azurebiosystems.com) [[azurebiosystems.com](https://www.azurebiosystems.com)]
- 16. Recombinant *S. pyogenes* Streptolysin O (Hemolytic streptococcus) protein (ab126650) | Abcam [[abcam.com](https://www.abcam.com)]
- 17. [prospecbio.com](https://www.prospecbio.com) [[prospecbio.com](https://www.prospecbio.com)]
- 18. [assaygenie.com](https://www.assaygenie.com) [[assaygenie.com](https://www.assaygenie.com)]
- 19. ABclonal [[abclonal.com](https://www.abclonal.com)]
- 20. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 21. [fishersci.co.uk](https://www.fishersci.co.uk) [[fishersci.co.uk](https://www.fishersci.co.uk)]
- 22. Anti-Human IgG (H+L), HRP Conjugate [[worldwide.promega.com](https://www.worldwide.promega.com)]
- 23. [static.abclonal.com](https://static.abclonal.com) [[static.abclonal.com](https://static.abclonal.com)]
- To cite this document: BenchChem. [Application Notes: Detection of Serum Antistreptolysin O by Western Blot]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b15579465#western-blot-protocol-for-detecting-antistreptolysin-o-in-serum>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)